Isoeugenyl acetate
Description
Isoeugenol acetate (C${12}$H${14}$O$2$), also known as acetyl isoeugenol, is a phenylpropanoid compound naturally found in essential oils of nutmeg (*Myristica fragrans*), clove (*Syzygium aromaticum*), and cinnamon (*Cinnamomum* spp.). Structurally, it is the acetylated derivative of isoeugenol, characterized by a methoxy group at the para position and a propenyl chain at the ortho position of the benzene ring . This compound is notable for its broad bioactivity, including inhibition of acetylcholinesterase (AChE; IC${50}$ = 77 nM), α-glycosidase (IC${50}$ = 19.25 nM), and α-amylase (IC${50}$ = 411.5 nM), making it relevant in managing diabetes and neurodegenerative disorders . Additionally, it exhibits antioxidant, antimicrobial, anticancer, and anti-inflammatory properties, with applications in pharmaceuticals and cosmetics .
Structure
3D Structure
Properties
IUPAC Name |
[2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSBVFZKQJGVEP-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601020590 | |
| Record name | Isoeugenyl acetate, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; spicy, clove-like aroma | |
| Record name | Isoeugenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, soluble in oil, soluble (in ethanol) | |
| Record name | Isoeugenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5912-87-8, 93-29-8 | |
| Record name | trans-Isoeugenol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5912-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-prop-1-enylphenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoeugenyl acetate, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005912878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylisoeugenol | |
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| Record name | Phenol, 2-methoxy-4-(1-propen-1-yl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | Isoeugenyl acetate, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2-Methoxy-4-prop-1-en-1-ylphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.689 | |
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| Record name | 2-methoxy-4-prop-1-enylphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.034 | |
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| Record name | ISOEUGENYL ACETATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XK69TOK59 | |
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| Record name | Isoeugenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032348 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Isoeugenol acetate can be synthesized through the acetylation of isoeugenol. This reaction typically involves the use of acetic anhydride and a catalyst such as sulfuric acid. The reaction proceeds as follows: [ \text{Isoeugenol} + \text{Acetic Anhydride} \rightarrow \text{Isoeugenol Acetate} + \text{Acetic Acid} ]
Industrial Production Methods: In an industrial setting, the production of isoeugenol acetate involves the esterification of isoeugenol with acetic acid. This process is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Reaction Conditions and Efficiency
| Method | Temperature | Time | Conversion | Yield | Source |
|---|---|---|---|---|---|
| Conventional Heating | 150 °C | 90 min | 100% | High* | |
| Microwave Irradiation | 80 W | 20 min | 100% | High* |
*Exact yields were not quantified in the source, but complete conversion was reported .
Mechanism : The reaction involves nucleophilic acyl substitution, where the hydroxyl group of isoeugenol attacks the electrophilic carbonyl carbon of acetic anhydride. Microwave irradiation accelerates the reaction by enhancing molecular dipole rotation, reducing time by 70% compared to conventional methods .
Lewis Acid-Catalyzed Cyclodimerization
Isoeugenol acetate undergoes cyclodimerization in the presence of Lewis acids like AlCl₃ or BF₃-methanol, forming complex indane derivatives:
Reaction Setup and Product
Mechanism : The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates the propenyl group for cyclization. The dimerization results in a bicyclic indane structure confirmed by spectroscopic methods .
Key Enzymatic Parameters
| Enzyme | Substrate | Cofactor | pH Optimum | Temperature Stability | Product | Source |
|---|---|---|---|---|---|---|
| IGS1 | Coniferyl acetate | NADPH | 6.5 | Stable at 30 °C | Isoeugenol |
This pathway highlights the metabolic link between coniferyl acetate derivatives and isoeugenol acetate .
Stability and Decomposition
Scientific Research Applications
Antimicrobial Activity
Isoeugenol acetate has demonstrated significant antimicrobial properties. Research indicates that it exhibits greater antimicrobial activity compared to its parent compound, eugenol. This makes it a candidate for use in food preservation and as a natural pesticide in agriculture .
Antioxidant Properties
The compound has been studied for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. The presence of phenolic groups in isoeugenol acetate contributes to its ability to scavenge free radicals, potentially making it beneficial in formulations aimed at reducing oxidative damage in cells .
Anti-inflammatory Effects
Studies have suggested that isoeugenol derivatives may inhibit inflammatory pathways, including the inhibition of COX-2 and 5-LOX enzymes. This positions isoeugenol acetate as a potential alternative to non-steroidal anti-inflammatory drugs (NSAIDs) for treating inflammatory conditions such as arthritis and other related diseases .
Fragrance Industry
Isoeugenol acetate is widely used in the fragrance industry due to its pleasant scent. It serves as a key ingredient in perfumes and cosmetics, contributing to the formulation of various scented products .
Wood Preservation
Recent studies have explored the use of isoeugenol acetate in wood preservation through polymerization techniques. The compound can be polymerized to create protective coatings that enhance the durability and resistance of wood against environmental degradation .
Environmental Considerations
Research into the environmental impact of isoeugenol acetate has revealed that it does not present significant genotoxic risks, making it a safer alternative compared to synthetic chemicals commonly used in agriculture and industry . Its biodegradability further supports its application as an eco-friendly option for pest control and wood treatment.
Case Studies
Mechanism of Action
The mechanism of action of isoeugenol acetate involves its interaction with cellular membranes. It acts in a detergent-like manner, increasing membrane fluidity and permeability. This leads to destabilization of the membrane, which can result in cell lysis. Additionally, isoeugenol acetate can inhibit certain enzymes, contributing to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoeugenol acetate shares structural and functional similarities with several phenylpropanoids and esters. Below is a detailed comparison with key analogues:
Eugenol
- Structure : Differs by having a hydroxyl group instead of an acetyl group at the para position.
- Bioactivity: Eugenol shows higher general toxicity (e.g., LD${50}$ = 2.02 mg/g in *Spodoptera frugiperda* larvae) compared to isoeugenol acetate (LD${50}$ = 0.91 mg/g) but weaker antifeedant activity (AI = 70–78% vs. 78.5% for isoeugenol) .
- Applications : Primarily used as an analgesic and antiseptic in dentistry.
Eugenol Acetate
- Structure: Acetylated derivative of eugenol.
- Bioactivity: Exhibits higher toxicity (LD$_{50}$ = 2.02 mg/g) and lower antifeedant efficacy (AI = 70–78%) compared to isoeugenol acetate . Lipophilicity (clogP = 2.30) and solubility (clogS = −2.74) are marginally lower than isoeugenol acetate (clogP = 2.48; clogS = −2.90), impacting bioavailability .
Methyl Isoeugenol
- Structure: Methyl ether derivative of isoeugenol.
- Bioactivity: Found in Ocotea quixos and Prunus mume essential oils, it contributes to antioxidant and repellent properties . Unlike isoeugenol acetate, it lacks significant AChE inhibition but is used in cosmetics and textiles for its coloration properties (e.g., golden-yellow hue in muga silk) .
(E)-Cinnamyl Acetate
- Structure : Ester of cinnamyl alcohol and acetic acid.
- Bioactivity: A major component in Ocotea quixos oil (36.44%), it exhibits insect-repellent activity but lower antifeedant indices (AI ~56.9%) compared to isoeugenol acetate .
Data Tables
Table 1: Comparative Bioactivity and Physicochemical Properties
| Compound | LD$_{50}$ (mg/g) | Antifeedant Index (AI%) | AChE IC$_{50}$ (µg/mL) | clogP | clogS |
|---|---|---|---|---|---|
| Isoeugenol acetate | 0.91 | 78.5 | 21–31 | 2.48 | −2.90 |
| Eugenol | 2.02 | 70–78 | >50 | 2.30 | −2.74 |
| Methyl isoeugenol | N/A | N/A | N/A | 2.85 | −2.60 |
| (E)-Cinnamyl acetate | N/A | 56.9 | N/A | 3.10 | −3.20 |
Table 2: Structural and Functional Comparison
| Compound | Key Functional Groups | Natural Sources | Key Applications |
|---|---|---|---|
| Isoeugenol acetate | Acetyl, methoxy, propenyl | Nutmeg, clove, cinnamon | Antidiabetic, neuroprotective |
| Eugenol | Hydroxyl, methoxy, allyl | Clove, basil | Dental analgesic |
| Methyl isoeugenol | Methoxy, propenyl | Ocotea quixos, silk cocoons | Textile dyeing, fragrance |
| (E)-Cinnamyl acetate | Acetyl, cinnamyl | Ocotea quixos | Insect repellent |
Research Findings and Key Insights
Toxicity Profile: Its lower LD$_{50}$ compared to eugenol acetate makes it safer for agricultural use as a biopesticide .
Solubility: Glucosylated derivatives of isoeugenol show 310-fold higher water solubility than the parent compound, though this modification reduces bioactivity .
Biosynthesis: Unlike eugenol (synthesized via coniferyl alcohol), isoeugenol acetate is derived from coniferyl acetate through acetyltransferase activity, a pathway conserved in Petunia and Clarkia species .
Biological Activity
Isoeugenol acetate, a derivative of eugenol, is a phenylpropanoid compound recognized for its diverse biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and genotoxic effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
Isoeugenol acetate (C₁₂H₁₄O₃) is the acetate ester of trans-isoeugenol. It is characterized by a methoxy group and an acetyl group, which influence its biological activity compared to its parent compounds.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of isoeugenol acetate alongside its related compounds.
- Study Findings : A study assessed the antimicrobial activity of eugenol and its derivatives against pathogenic bacteria such as E. coli and S. aureus. The results indicated that while eugenol and isoeugenol exhibited significant antibacterial effects, isoeugenol acetate showed no antimicrobial activity at various concentrations (Table 1) .
| Compound | Concentration (%) | Zone of Inhibition (mm) |
|---|---|---|
| Eugenol | 10 | 16 |
| Isoeugenol | 10 | 22 |
| Isoeugenol Acetate | 10 | - |
| Streptomycin (control) | 0.1 | 20.8 |
The absence of antimicrobial activity in isoeugenol acetate is attributed to the structural change where the free hydroxyl group in isoeugenol is replaced by an acetyl group, diminishing its ability to penetrate bacterial membranes .
Cytotoxicity and Genotoxicity
Research has also focused on the cytotoxic effects of isoeugenol acetate. In a study evaluating its potential genotoxicity using an in vitro micronucleus test, it was found that isoeugenol acetate did not induce binucleated cells with micronuclei at cytotoxic levels, indicating a lack of clastogenic activity .
- Test Methodology : Human peripheral blood lymphocytes were treated with varying concentrations of isoeugenol acetate in both the presence and absence of metabolic activation (S9). The findings suggested that isoeugenol acetate does not present concerns regarding genotoxic potential .
Case Studies
- Safety Assessment : A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) concluded that isoeugenol acetate does not exhibit mutagenic properties based on Ames test results, further supporting its safety profile for use in consumer products .
- Comparative Analysis : A comparative study highlighted that while eugenol and isoeugenol possess significant antibacterial properties due to their structural features, the acetylation process in isoeugenol acetate leads to reduced biological efficacy .
Q & A
Q. What are the recommended methods for synthesizing Isoeugenol acetate in laboratory settings?
Isoeugenol acetate is typically synthesized via acetylation of isoeugenol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine or sulfuric acid). Reaction conditions, such as temperature (40–60°C) and stoichiometric ratios (1:1.2 isoeugenol to acetylating agent), should be optimized to minimize side products like diacetylated derivatives. Purification involves solvent extraction (e.g., dichloromethane/water) followed by column chromatography or distillation .
Q. How can researchers characterize the purity and structural integrity of Isoeugenol acetate?
Key techniques include:
- NMR spectroscopy : Confirm the presence of acetyl (δ ~2.0–2.1 ppm) and methoxy groups (δ ~3.8 ppm) and the absence of unreacted isoeugenol.
- GC-MS : Quantify purity (>95%) and identify volatile impurities.
- FTIR : Validate ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹). Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) ensures accuracy .
Q. What safety protocols should be followed when handling Isoeugenol acetate in experimental settings?
- Avoid skin/eye contact (use gloves, goggles) due to sensitization risks .
- Work in a fume hood to prevent inhalation; spills should be flushed with water immediately.
- Store in airtight containers away from oxidizers and heat sources to prevent degradation .
Advanced Research Questions
Q. What experimental approaches are used to investigate the inhibitory effects of Isoeugenol acetate on acetylcholinesterase (AChE)?
- Enzyme kinetics : Use Ellman’s assay to measure AChE activity inhibition (IC₅₀ values) with varying substrate (acetylthiocholine) and inhibitor concentrations.
- Molecular docking : Compare binding affinities of Isoeugenol acetate vs. isoeugenol to AChE active sites (e.g., using AutoDock Vina).
- In vitro models : Validate inhibitory effects in neuronal cell lines (e.g., SH-SY5Y) using fluorescence-based assays .
Q. How can researchers resolve contradictions in reported reaction outcomes of Isoeugenol acetate with metal ions (e.g., Fe³⁺)?
- Reproduce reactions under controlled conditions (solvent, temperature, FeCl₃ concentration).
- Use UV-Vis spectroscopy to track complexation (λmax shifts) and HPLC to quantify products.
- Analyze steric/electronic effects of the acetyl group vs. hydroxyl in isoeugenol, which may alter Fe³⁺ coordination pathways .
Q. What strategies are recommended for studying the stability of Isoeugenol acetate under varying environmental conditions?
- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1A guidelines).
- HPLC-DAD : Monitor degradation products (e.g., isoeugenol regeneration) over time.
- QSAR modeling : Predict degradation pathways based on ester bond lability and aromatic ring reactivity .
Q. How to design experiments to assess the interaction of Isoeugenol acetate with lipid bilayers or membrane models?
- Liposomal models : Prepare phosphatidylcholine liposomes and use fluorescence anisotropy to measure changes in membrane fluidity.
- DSC (Differential Scanning Calorimetry) : Track phase transition shifts in lipid bilayers upon Isoeugenol acetate incorporation.
- MD simulations : Model interactions with lipid headgroups (e.g., POPC membranes) using GROMACS .
Q. What methodologies are effective for identifying metabolites of Isoeugenol acetate in biological systems?
- LC-HRMS : Profile metabolites in liver microsomes or plasma samples (e.g., hydrolysis to isoeugenol, glucuronidation).
- Isotopic labeling : Use ¹⁴C-labeled Isoeugenol acetate to trace metabolic pathways in rodent models.
- Enzyme inhibition assays : Test cytochrome P450 isoforms (e.g., CYP3A4) for involvement in metabolism .
Data Analysis and Reproducibility
Q. How should researchers address variability in antifungal activity data for Isoeugenol acetate across studies?
Q. What statistical frameworks are robust for analyzing dose-response relationships in Isoeugenol acetate toxicity studies?
- Apply probit or logit regression to model EC₅₀/LC₅₀ values in cytotoxicity assays.
- Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups in in vivo studies (e.g., zebrafish embryotoxicity) .
Ethical and Regulatory Considerations
Q. What regulatory guidelines apply to Isoeugenol acetate in academic research involving human cell lines?
- Follow IFRA Standards for dermal exposure limits (e.g., ≤0.02% in topical formulations) and cytotoxicity thresholds.
- Adhere to institutional review board (IRB) protocols for human-derived cell use, including informed consent for donor materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
